molecular formula C16H19NO B3115873 4-[3-(Tert-butyl)phenoxy]aniline CAS No. 212189-60-1

4-[3-(Tert-butyl)phenoxy]aniline

Cat. No.: B3115873
CAS No.: 212189-60-1
M. Wt: 241.33 g/mol
InChI Key: NHFNZSYJILMERN-UHFFFAOYSA-N
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Description

4-[3-(Tert-butyl)phenoxy]aniline is an organic compound with the molecular formula C16H19NO It is a derivative of aniline, where the aniline moiety is substituted with a tert-butyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Tert-butyl)phenoxy]aniline typically involves the reaction of 3-(tert-butyl)phenol with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of 3-(tert-butyl)phenol with an aniline derivative under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Tert-butyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[3-(Tert-butyl)phenoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Tert-butyl)phenoxy]aniline involves its interaction with specific molecular targets. The phenoxy and tert-butyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

  • 4-[3-(Tert-butyl)phenoxy]phenol
  • 4-[3-(Tert-butyl)phenoxy]benzoic acid
  • 4-[3-(Tert-butyl)phenoxy]benzaldehyde

Comparison: 4-[3-(Tert-butyl)phenoxy]aniline is unique due to the presence of both an aniline and a phenoxy group, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(3-tert-butylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-5-4-6-15(11-12)18-14-9-7-13(17)8-10-14/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFNZSYJILMERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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